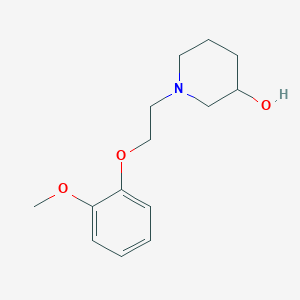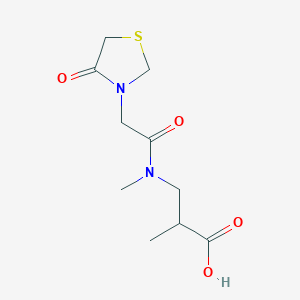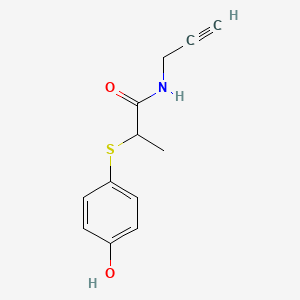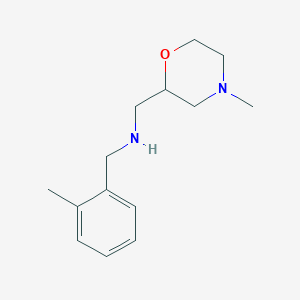
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position, and a morpholine ring substituted with a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-methylbenzyl chloride, is reacted with ammonia or an amine to form 2-methylbenzylamine.
Formation of the Morpholine Intermediate: 4-methylmorpholine is synthesized from diethylene glycol and methylamine.
Coupling Reaction: The benzylamine intermediate is then reacted with the morpholine intermediate under suitable conditions, often involving a catalyst and a solvent, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
n-Benzyl-1-(4-methylmorpholin-2-yl)methanamine: Lacks the methyl group on the benzyl ring.
n-(2-Methylbenzyl)-1-morpholin-2-ylmethanamine: Lacks the methyl group on the morpholine ring.
Uniqueness
The presence of both methyl groups in n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
1-(4-methylmorpholin-2-yl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C14H22N2O/c1-12-5-3-4-6-13(12)9-15-10-14-11-16(2)7-8-17-14/h3-6,14-15H,7-11H2,1-2H3 |
InChIキー |
BSCJEZOZLWDVIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNCC2CN(CCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



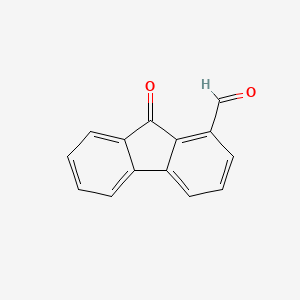

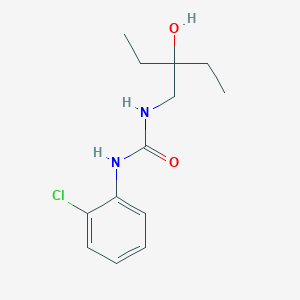
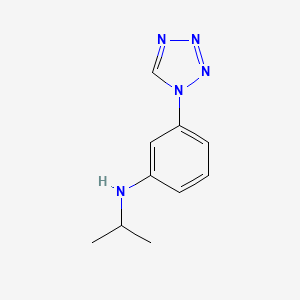
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
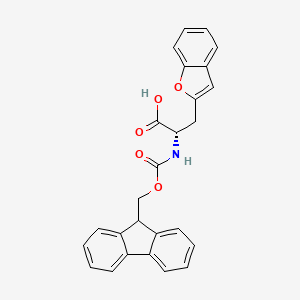
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
